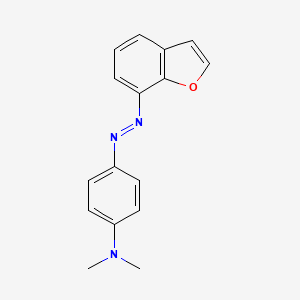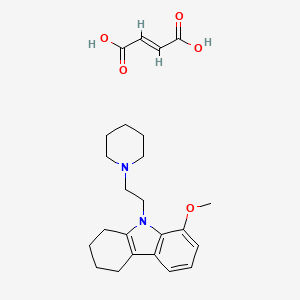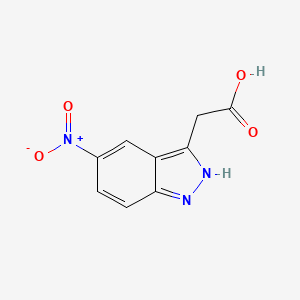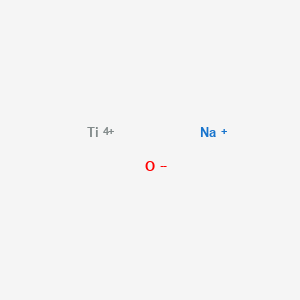![molecular formula C14H10N2O B14648935 3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole CAS No. 54209-95-9](/img/structure/B14648935.png)
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a benzoxazole ring fused with a pyridine ring through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of trifluoromethanesulfonic acid as a catalyst, with anhydrous ethanol as the solvent. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, π-π stacking, or other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridylethylamine: A histamine agonist with a similar pyridine structure.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: A compound with a similar pyridine moiety used in various chemical reactions.
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: A compound with a similar ethenyl linkage.
Uniqueness
3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54209-95-9 |
|---|---|
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-(2-pyridin-2-ylethenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H10N2O/c1-2-7-14-12(6-1)13(16-17-14)9-8-11-5-3-4-10-15-11/h1-10H |
Clé InChI |
KKULPDQKQMLMDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NO2)C=CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)


![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)






